molecular formula C28H27N3O6 B11286022 Methyl 4-({[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11286022
M. Wt: 501.5 g/mol
InChI Key: ZVUVIXYJZPXLAC-UHFFFAOYSA-N
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Description

methyl p-methoxybenzoate , is a chemical compound with the molecular formula C9H10O3. It belongs to the class of benzoic acid derivatives and is commonly used in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes:

The synthesis of methyl p-methoxybenzoate involves esterification of p-methoxybenzoic acid with methanol. The reaction typically occurs under acidic conditions, using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The balanced chemical equation is:

p-Methoxybenzoic acid+MethanolH+ catalystMethyl p-methoxybenzoate+Water\text{p-Methoxybenzoic acid} + \text{Methanol} \xrightarrow{\text{H+ catalyst}} \text{Methyl p-methoxybenzoate} + \text{Water} p-Methoxybenzoic acid+MethanolH+ catalyst​Methyl p-methoxybenzoate+Water

Industrial Production:

Industrial production methods often employ continuous flow processes or batch reactions. These methods ensure high yields and purity of the compound.

Chemical Reactions Analysis

Methyl p-methoxybenzoate can undergo various reactions:

    Ester Hydrolysis: Under basic conditions, it can be hydrolyzed back to p-methoxybenzoic acid and methanol.

    Benzylic Oxidation: The benzylic carbon can be oxidized to form the corresponding carboxylic acid.

    Substitution Reactions: The benzylic position is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Common reagents include sodium hydroxide (for hydrolysis), potassium permanganate (for oxidation), and reducing agents like lithium aluminum hydride (for reduction).

Scientific Research Applications

Methyl p-methoxybenzoate finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Pharmaceuticals: It serves as an intermediate in drug synthesis.

    Flavor and Fragrance Industry: Due to its pleasant odor.

Mechanism of Action

The compound’s mechanism of action depends on its specific use. In pharmaceutical research, it may act as a prodrug, releasing the active moiety upon metabolism. Molecular targets and pathways vary based on the context.

Comparison with Similar Compounds

Methyl p-methoxybenzoate shares similarities with other benzoate esters, but its unique structure lies in the combination of the benzylic and imidazolidinone moieties.

Similar Compounds

  • p-Methoxybenzoic acid
  • Methyl benzoate
  • Ethyl p-methoxybenzoate

Properties

Molecular Formula

C28H27N3O6

Molecular Weight

501.5 g/mol

IUPAC Name

methyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H27N3O6/c1-18-4-12-22(13-5-18)31-26(33)24(30(28(31)35)17-19-6-14-23(36-2)15-7-19)16-25(32)29-21-10-8-20(9-11-21)27(34)37-3/h4-15,24H,16-17H2,1-3H3,(H,29,32)

InChI Key

ZVUVIXYJZPXLAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CC=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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